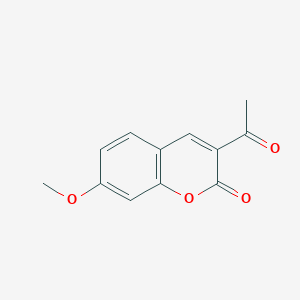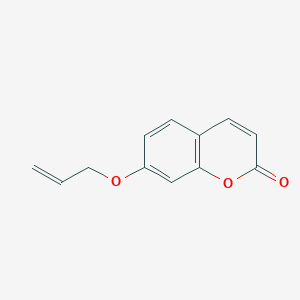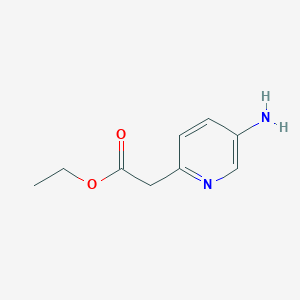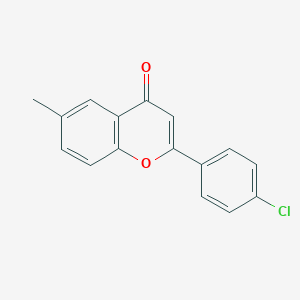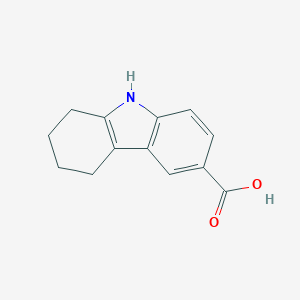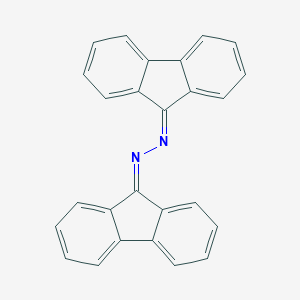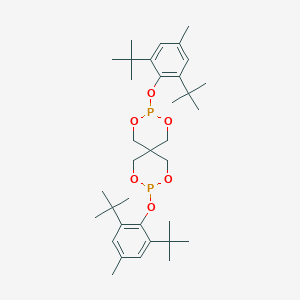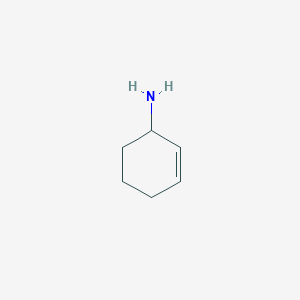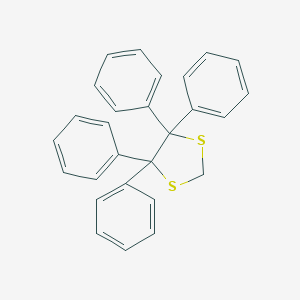
4,4,5,5-Tetraphenyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetraphenyl-1,3-dithiolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains sulfur and carbon atoms in its structure. It has a molecular formula of C22H18S2 and a molecular weight of 362.50 g/mol. The compound is commonly used in organic synthesis and has been found to have potential applications in various fields, including materials science, pharmaceuticals, and biotechnology.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dithiolane is not well understood. However, it is believed that the compound acts as a radical scavenger and antioxidant. It has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
4,4,5,5-Tetraphenyl-1,3-dithiolane has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have potential anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4,4,5,5-Tetraphenyl-1,3-dithiolane in lab experiments is its relatively simple synthesis process. The compound can be obtained in good yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4,4,5,5-Tetraphenyl-1,3-dithiolane. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in biotechnology and materials science. Additionally, further research is needed to understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4,4,5,5-Tetraphenyl-1,3-dithiolane involves the reaction of 1,2-dibromoethane with thiourea in the presence of sodium hydroxide. The reaction yields 4,4,5,5-Tetraphenyl-1,3-dithiolane as the main product. The synthesis process is relatively simple, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
4,4,5,5-Tetraphenyl-1,3-dithiolane has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including dithiolane derivatives, which have been found to have potential applications in materials science.
Propriétés
Numéro CAS |
88691-94-5 |
|---|---|
Nom du produit |
4,4,5,5-Tetraphenyl-1,3-dithiolane |
Formule moléculaire |
C27H22S2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
4,4,5,5-tetraphenyl-1,3-dithiolane |
InChI |
InChI=1S/C27H22S2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
VEVOLECXIGJCAC-UHFFFAOYSA-N |
SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)

